1H,1H,2H,2H-Perfluorohexanesulphonic acid

Descripción general

Descripción

El ácido perfluorohexanosulfónico 1H,1H,2H,2H- es una sustancia polifluoroalquílica (PFAS) conocida por sus propiedades químicas únicas. Se caracteriza por una cadena fluorocarbonada de seis carbonos que es tanto hidrófoba como lipófoba, con un grupo funcional de ácido sulfónico que imparte polaridad . Este compuesto se encuentra a menudo como contaminante en el agua potable y ha sido objeto de diversos estudios ambientales y toxicológicos .

Métodos De Preparación

La síntesis del ácido perfluorohexanosulfónico 1H,1H,2H,2H- típicamente implica la fluoración de derivados del ácido hexanosulfónico. Los métodos de producción industrial a menudo incluyen procesos de fluoración electroquímica o telomerización. Estos métodos aseguran la incorporación de átomos de flúor en la cadena de carbono, dando como resultado la estructura polifluoroalquílica deseada .

Análisis De Reacciones Químicas

El ácido perfluorohexanosulfónico 1H,1H,2H,2H- experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo usando agentes oxidantes como el permanganato de potasio.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, típicamente usando agentes reductores como el hidruro de litio y aluminio.

Sustitución: Esta reacción implica la sustitución de un grupo funcional por otro, a menudo usando reactivos como el hidróxido de sodio.

Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados de sulfonato, mientras que la reducción puede producir compuestos parcialmente fluorados .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

PFHxS is characterized by its perfluorinated carbon chain, which imparts significant hydrophobic and lipophobic properties. The compound's structure consists of a hexane backbone fully substituted with fluorine atoms, leading to high stability and resistance to degradation. These properties make PFHxS suitable for various applications but also raise concerns regarding environmental persistence and bioaccumulation.

Environmental Toxicology

PFHxS has been extensively studied for its environmental impact, particularly concerning aquatic ecosystems. Research indicates that PFHxS can accumulate in aquatic organisms, leading to developmental toxicities. For instance, a study using zebrafish embryos revealed that exposure to PFHxS resulted in phenotypic abnormalities and oxidative stress due to disrupted lipid metabolism and increased reactive oxygen species levels . This highlights the compound's potential as an environmental pollutant with significant ecological consequences.

Human Health Studies

PFHxS has been implicated in various health studies due to its presence in human serum and potential endocrine-disrupting effects. Epidemiological studies have examined associations between PFHxS exposure and adverse health outcomes such as thyroid dysfunction and immune system impairment. Notably, decreased serum levels of thyroid hormones were observed in animal studies following PFHxS exposure . These findings underscore the need for further investigation into the compound's long-term health effects on humans.

Industrial Applications

While PFHxS is being phased out in some applications due to regulatory pressures, it has historically been used in various industrial processes. Its properties make it effective in producing water- and grease-resistant coatings for textiles and food packaging materials. However, the shift towards safer alternatives is ongoing as awareness of PFAS-related health risks grows.

Accumulation and Half-Life

PFHxS exhibits a long half-life in humans, estimated between 5.3 to 15.5 years . This characteristic raises concerns about bioaccumulation and chronic exposure effects. Studies have shown that PFHxS can persist in biological systems, leading to elevated serum concentrations over time .

Mechanistic Studies

Research into the mechanisms by which PFHxS exerts its toxic effects has identified disruptions in lipid homeostasis through pathways involving peroxisome proliferator-activated receptor alpha (PPARα) . This suggests that PFHxS may influence metabolic processes at the cellular level, contributing to broader health implications.

Case Studies

Regulatory Considerations

Due to the growing body of evidence linking PFHxS to adverse health effects, regulatory bodies are increasingly scrutinizing its use. The European Food Safety Authority (EFSA) has established tolerable intake levels based on observed immune effects in human studies . Additionally, various states in the U.S. have set drinking water limits for PFHxS, reflecting a proactive approach to mitigate exposure risks.

Mecanismo De Acción

El mecanismo de acción del ácido perfluorohexanosulfónico 1H,1H,2H,2H- implica su interacción con compuestos polares debido a su grupo funcional de ácido sulfónico. Esta interacción le permite unirse a proteínas como la albúmina sanguínea, afectando varias vías biológicas. La fuerza de sus enlaces carbono-flúor contribuye a su persistencia en el medio ambiente y los organismos vivos .

Comparación Con Compuestos Similares

El ácido perfluorohexanosulfónico 1H,1H,2H,2H- a menudo se compara con otros compuestos PFAS, tales como:

Ácido perfluorooctanosulfónico (PFOS): Similar en estructura pero con una cadena de ocho carbonos, el PFOS es conocido por su amplia presencia ambiental y propiedades bioacumulativas.

Ácido perfluorobutanosulfónico (PFBS): Con una cadena de cuatro carbonos más corta, el PFBS es menos bioacumulativo pero aún persistente en el medio ambiente.

La singularidad del ácido perfluorohexanosulfónico 1H,1H,2H,2H- radica en su longitud de cadena específica y grupo funcional, que confieren propiedades químicas y biológicas distintas .

Actividad Biológica

1H,1H,2H,2H-Perfluorohexanesulphonic acid (PFHxS) is a member of the per- and polyfluoroalkyl substances (PFAS) family, which are synthetic compounds widely used for their water- and grease-resistant properties. PFHxS has garnered attention due to its persistence in the environment and potential health impacts. This article reviews the biological activity of PFHxS, focusing on its toxicological effects, associations with various health conditions, and specific case studies that highlight its impact on human health.

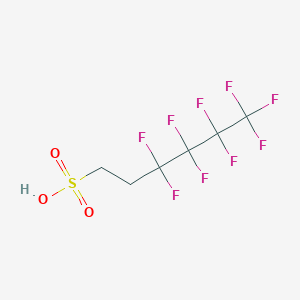

- Molecular Formula : C6H5F9O3S

- Molecular Weight : 328.15 g/mol

- CAS Number : 757124-72-4

- Structure : PFHxS consists of a perfluorinated carbon chain with a sulfonic acid functional group, contributing to its unique chemical properties and environmental stability.

General Toxicity

PFHxS is generally considered less toxic than other PFAS such as perfluorooctanesulfonic acid (PFOS) and perfluorooctanoic acid (PFOA), but it still poses significant health risks. Studies have indicated that PFHxS can disrupt liver function and contribute to metabolic disorders:

- Liver Toxicity : Animal studies have shown that PFHxS exposure can lead to increased liver weight and hepatocellular hypertrophy .

- Developmental Toxicity : Research indicates potential developmental impacts on offspring exposed to PFHxS during gestation .

Specific Health Associations

Recent epidemiological studies have linked PFHxS exposure to various health outcomes:

- Cancer Risk : A case-cohort study found an association between PFHxS levels and chronic lymphocytic leukemia/small lymphocytic lymphoma (CLL/SLL) in men, with a hazard ratio of 1.34 for doubling serum concentrations .

- Non-Alcoholic Fatty Liver Disease (NAFLD) : A study utilizing zebrafish models revealed that PFHxS exposure aggravated hepatic symptoms resembling NAFLD, suggesting a mechanism involving lipid accumulation and metabolic syndrome .

- Metabolic Disorders : In mice fed high-fat diets with PFHxS, increased expression of genes involved in lipid metabolism and oxidative stress was observed, indicating a potential role in diet-induced metabolic diseases .

Case Study 1: Cancer Cohort Studies

A comprehensive evaluation within the American Cancer Society's Cancer Prevention Study II highlighted the correlation between serum PFHxS concentrations and specific cancers. The findings suggested that higher levels of PFHxS could be linked to increased risk for certain hematologic malignancies .

Case Study 2: Liver Function Disruption

A study investigating the effects of PFHxS on liver function demonstrated that exposure resulted in significant changes in liver enzyme levels and lipid profiles in treated animals compared to controls. This research supports the hypothesis that PFHxS may contribute to liver dysfunction and metabolic disturbances .

Summary of Findings

The biological activity of this compound reveals significant concerns regarding its toxicity and potential health impacts. Key findings include:

| Health Outcome | Association with PFHxS | Evidence Level |

|---|---|---|

| Chronic Lymphocytic Leukemia | Positive | Moderate |

| Non-Alcoholic Fatty Liver Disease | Positive | Moderate |

| Liver Dysfunction | Positive | Strong |

| Developmental Impacts | Suggestive | Moderate |

Propiedades

IUPAC Name |

3,3,4,4,5,5,6,6,6-nonafluorohexane-1-sulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F9O3S/c7-3(8,1-2-19(16,17)18)4(9,10)5(11,12)6(13,14)15/h1-2H2,(H,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXGIGTRUEITPSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F9CH2CH2SO3H, C6H5F9O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Record name | 4:2 FtS | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30891564 | |

| Record name | 2-(Perfluorobutyl)-1-ethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30891564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

757124-72-4 | |

| Record name | 2-(Perfluorobutyl)-1-ethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30891564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H,1H,2H,2H-Perfluorohexanesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.